molecular formula C20H24N2O4 B243867 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide

2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide

Cat. No. B243867
M. Wt: 356.4 g/mol
InChI Key: XRWMZFQUOLIMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research. MMMP is a potent and selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and survival. The unique structure of MMMP makes it a promising candidate for the development of new therapeutic agents for the treatment of cancer and other diseases.

Mechanism of Action

2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide is a potent and selective inhibitor of B-Raf, which is a key regulator of the mitogen-activated protein kinase (MAPK) signaling pathway. The inhibition of B-Raf by 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide results in the suppression of the downstream signaling pathway, which leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide has been shown to have potent anti-tumor activity in preclinical studies. The inhibition of B-Raf by 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide results in the suppression of tumor growth and the induction of apoptosis in cancer cells. 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Additionally, 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide has been shown to improve glucose homeostasis in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide is its potency and selectivity as a B-Raf inhibitor. This makes it a valuable tool for studying the role of B-Raf in various cellular processes. However, the use of 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide in lab experiments is limited by its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide. One area of focus is the development of more potent and selective B-Raf inhibitors based on the structure of 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide. Another area of focus is the investigation of the potential of 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide in combination with other therapeutic agents for the treatment of cancer. Additionally, the role of B-Raf in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of active research.

Synthesis Methods

The synthesis of 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 5-methoxy-2-morpholinoaniline to form 3-methyl-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide. This intermediate compound is then reacted with methoxy magnesium bromide to form the final product, 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide. The synthesis of 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. The inhibition of B-Raf by 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide has been shown to result in the suppression of tumor growth and the induction of apoptosis in cancer cells. 2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide has also been studied for its potential in the treatment of other diseases, such as inflammatory bowel disease and diabetes.

properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide

InChI

InChI=1S/C20H24N2O4/c1-14-5-4-6-16(19(14)25-3)20(23)21-17-13-15(24-2)7-8-18(17)22-9-11-26-12-10-22/h4-8,13H,9-12H2,1-3H3,(H,21,23)

InChI Key

XRWMZFQUOLIMDL-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)OC

Origin of Product

United States

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